molecular formula C14H14O4 B10920527 5-[(2,6-Dimethylphenoxy)methyl]furan-2-carboxylic acid

5-[(2,6-Dimethylphenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B10920527
M. Wt: 246.26 g/mol
InChI Key: SVWFTRQZIJAJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,6-Dimethylphenoxy)methyl]furan-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It is characterized by a furan ring substituted with a carboxylic acid group and a 2,6-dimethylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dimethylphenoxy)methyl]furan-2-carboxylic acid typically involves the reaction of 2,6-dimethylphenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dimethylphenoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol group.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-[(2,6-Dimethylphenoxy)methyl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[(2,6-Dimethylphenoxy)methyl]furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2,6-Dimethylphenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The furan ring and phenoxy group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,6-Dimethylphenoxy)methyl]furan-2-carboxylic acid is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct properties compared to similar compounds, making it valuable for specific applications.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

5-[(2,6-dimethylphenoxy)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C14H14O4/c1-9-4-3-5-10(2)13(9)17-8-11-6-7-12(18-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16)

InChI Key

SVWFTRQZIJAJDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=CC=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.